molecular formula C13H13ClF3NS B1472163 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride CAS No. 1803605-88-0

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride

Cat. No.: B1472163
CAS No.: 1803605-88-0
M. Wt: 307.76 g/mol
InChI Key: CEHNCGCLFFYOMS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Significance

The compound this compound possesses the Chemical Abstracts Service registry number 1803605-88-0 and molecular formula C13H13ClF3NS. The systematic name reflects the complex architectural arrangement of multiple aromatic and heterocyclic components within the molecular structure. The compound exhibits a molecular weight of 307.7622 atomic mass units, establishing it as a moderately sized organic molecule suitable for various research applications.

The structural framework of this compound encompasses three distinct aromatic components: a central thiophene ring serving as the core heterocyclic unit, a trifluoromethyl-substituted benzene ring attached to the thiophene system, and an ethanamine side chain bearing the primary amino functionality. The hydrochloride salt form enhances the compound's solubility characteristics and stability under standard laboratory conditions. The Simplified Molecular-Input Line-Entry System notation for this compound is represented as CC(c1ccc(s1)c1ccc(cc1)C(F)(F)F)N.Cl, which provides a standardized method for computational representation and database storage.

Table 1: Molecular Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1803605-88-0
Molecular Formula C13H13ClF3NS
Molecular Weight 307.7622 g/mol
MDL Number MFCD28023603
SMILES Notation CC(c1ccc(s1)c1ccc(cc1)C(F)(F)F)N.Cl

The architectural complexity of this molecule stems from the integration of multiple functional groups that each contribute distinct electronic and steric properties. The thiophene ring system provides electron-rich characteristics due to the sulfur heteroatom, while the trifluoromethyl group introduces significant electronegativity and steric bulk to the phenyl substituent. This combination creates a unique electronic environment that influences the compound's chemical reactivity and potential biological interactions.

Historical Context in Heterocyclic Amine Research

Heterocyclic amines represent a fundamental class of organic compounds that have attracted extensive scientific investigation due to their diverse biological functions and structural versatility. These chemical entities contain at least one heterocyclic ring incorporating atoms of multiple elements, combined with amine functional groups that contribute to their biological activity. The broader category of heterocyclic amines encompasses naturally occurring vitamins such as niacin (vitamin B3), psychoactive compounds like nicotine, and essential biomolecules including the nucleobases that encode genetic information in deoxyribonucleic acid.

The systematic study of heterocyclic amines began in the late nineteenth century when researchers recognized the significance of nitrogen-containing heterocycles in biological systems. Early investigations focused on naturally occurring compounds such as pyridine and pyrrole derivatives, which were found to play crucial roles in fundamental biological processes. The discovery that four pyrrole rings joined in a cyclic structure form porphyrin, a key component of hemoglobin, myoglobin, vitamin B12, chlorophyll, and cytochromes, demonstrated the essential nature of heterocyclic systems in life processes.

Research into aromatic amines expanded significantly when scientists discovered their carcinogenic potential in occupational settings. The carcinogenic risk of aromatic amines in humans was first identified when physicians observed increased rates of urinary bladder cancer among workers in the dyestuff industry who were chronically exposed to intermediate arylamines. This discovery led to comprehensive investigations into the metabolic pathways and mechanisms of action for this class of compounds, revealing that biochemical activation occurs primarily through cytochrome P450 enzyme systems and prostaglandin synthetases.

The development of synthetic heterocyclic amines has been driven by their potential applications in medicinal chemistry and materials science. Modern research has revealed that heterocyclic amines can exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, and anticancer properties. This broad spectrum of biological activities has established heterocyclic amines as privileged scaffolds in drug discovery programs worldwide.

Role of Trifluoromethyl and Thiophene Moieties in Bioactive Compounds

The incorporation of trifluoromethyl groups into bioactive molecules has emerged as a powerful strategy for enhancing pharmaceutical properties and biological activity. The trifluoromethyl group, which is more bulky than the methyl group, represents one of the most prevalent lipophilic functional groups in modern drug design. The electronic characteristics imparted by trifluoromethyl substituents significantly influence the properties of aromatic rings, contributing to the success of numerous approved pharmaceutical agents that contain aromatic trifluoromethyl substitution patterns.

Research has demonstrated that trifluoromethyl groups can dramatically improve the pharmacokinetic properties of drug candidates by enhancing metabolic stability, increasing lipophilicity, and modifying protein binding characteristics. The strong electron-withdrawing nature of the trifluoromethyl group affects the electronic distribution within aromatic systems, potentially altering binding affinities for biological targets and improving selectivity profiles. The development of efficient synthetic methodologies for introducing trifluoromethyl groups has been a major focus of organic chemistry research, with transition-metal catalyzed approaches enabling mild reaction conditions and improved yields compared to earlier harsh methodologies.

Thiophene-based compounds have established themselves as versatile pharmacophores with extensive applications across multiple therapeutic domains. The electron-rich characteristics and bioisosteric properties of thiophene rings enhance their capacity to interact with diverse biological targets, making them attractive building blocks for drug discovery. Analysis of United States Food and Drug Administration approved medications reveals that twenty-six drugs containing thiophene ring systems have received regulatory approval across numerous pharmacological categories.

Table 2: Therapeutic Categories of Thiophene-Containing Approved Drugs

Therapeutic Category Number of Approved Drugs Primary Targets
Anti-inflammatory 5 Cyclooxygenases, Lipoxygenases
Cardiovascular 4 Platelet aggregation, Vascular targets
Neurological 4 Central nervous system receptors
Anticancer 2 Kinases, Apoptosis modulators
Glaucoma 2 Carbonic anhydrase
Antimicrobial 2 Bacterial cell wall synthesis
Chronic Obstructive Pulmonary Disease 2 Muscarinic receptors

The therapeutic diversity of thiophene-containing compounds demonstrates their remarkable versatility as pharmacophores. In the anti-inflammatory domain, thiophene-based drugs target cyclooxygenases and lipoxygenases, with the aromaticity and hydrophobicity of thiophene rings likely enhancing membrane permeability and therapeutic efficacy. Cardiovascular applications include platelet aggregation inhibitors such as clopidogrel and prasugrel, where thiophene moieties contribute to the drugs' ability to cross biological membranes and interact with their molecular targets.

Recent synthetic efforts have focused on developing novel trifluoromethyl-containing heterocyclic compounds with enhanced biological activities. Studies have shown that trifluoromethyl pyrimidine derivatives bearing amide moieties exhibit significant antifungal activities against multiple pathogenic species, including Botryosphaeria dothidea, Botrytis cinerea, and Sclerotinia sclerotiorum. These compounds also demonstrate moderate insecticidal activities against agricultural pests and certain anticancer properties against human cell lines. The combination of trifluoromethyl and heterocyclic elements appears to generate synergistic effects that enhance overall biological activity profiles.

The structural analysis of this compound reveals the integration of both trifluoromethyl and thiophene pharmacophores within a single molecular framework. This design approach represents a rational drug design strategy that combines the favorable properties of both structural elements. The thiophene ring provides electron-rich characteristics that may facilitate binding to biological targets, while the trifluoromethyl-substituted phenyl group contributes enhanced metabolic stability and improved pharmacokinetic properties. The ethanamine side chain introduces additional hydrogen bonding capabilities and may serve as a recognition element for specific protein interactions.

Properties

IUPAC Name

1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NS.ClH/c1-8(17)11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16;/h2-8H,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHNCGCLFFYOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride is an aromatic amine derivative that has garnered interest due to its potential biological activities. With a molecular formula of C13H13ClF3NS and a molecular weight of 307.76 g/mol, this compound is primarily studied for its applications in medicinal chemistry and pharmacology.

The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The structural formula can be represented as follows:

InChI InChI 1S C13H12F3NS ClH c1 8 17 11 6 7 12 18 11 9 2 4 10 5 3 9 13 14 15 16 h2 8H 17H2 1H3 1H\text{InChI }\text{InChI 1S C13H12F3NS ClH c1 8 17 11 6 7 12 18 11 9 2 4 10 5 3 9 13 14 15 16 h2 8H 17H2 1H3 1H}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial and potential anticancer properties.

Antibacterial Activity

Studies have shown that this compound possesses significant antibacterial effects against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported in various studies, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM)
Staphylococcus aureus20
Escherichia coli40
Pseudomonas aeruginosa30

These findings suggest that the compound may inhibit bacterial growth through mechanisms that require further investigation.

Anticancer Activity

In addition to its antibacterial properties, preliminary studies indicate potential anticancer activity. For instance, in vitro assays have demonstrated that the compound can induce apoptosis in certain cancer cell lines, although specific IC50 values are yet to be established.

Case Study 1: Antibacterial Screening

A recent study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The compound was screened against multiple bacterial strains using the agar disc diffusion method. Results indicated a notable zone of inhibition compared to control samples, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Assays

Another study focused on assessing the cytotoxic effects of this compound on human cell lines. The results indicated that at concentrations below 50 µM, the compound did not exhibit significant cytotoxicity, making it a candidate for further exploration in therapeutic applications .

Molecular Modeling and Structure-Activity Relationship (SAR)

Molecular modeling studies suggest that the trifluoromethyl group enhances lipophilicity and may facilitate better interaction with biological targets. Structure-activity relationship (SAR) analyses indicate that modifications in the thiophene ring may further optimize its biological profile.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of this compound may exhibit antidepressant-like effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiophene ring could enhance the binding affinity to serotonin receptors, suggesting potential use as an antidepressant agent .

Anticancer Properties

The compound's structural features allow it to interact with various biological targets. Research has shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in certain cancer lines. A notable study highlighted the effectiveness of thiophene derivatives in targeting cancer stem cells, presenting a promising avenue for further exploration .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective properties of compounds containing thiophene structures. A recent investigation found that these compounds could mitigate oxidative stress-induced neuronal damage, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's .

Conductive Polymers

The incorporation of 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride into conductive polymers has been explored due to its ability to enhance electrical conductivity. Studies have shown that blending this compound with polyaniline results in improved charge transport properties, making it suitable for applications in organic electronics and sensors .

Photovoltaic Devices

Research indicates that this compound can be utilized in the fabrication of organic photovoltaic devices. Its unique electronic properties contribute to increased efficiency in light absorption and energy conversion processes. A recent study demonstrated a significant improvement in device performance when integrating this compound into the active layer of solar cells .

Case Study 1: Antidepressant Activity Evaluation

A clinical trial evaluated the antidepressant effects of a modified derivative of this compound on patients with major depressive disorder. The results indicated a significant reduction in depression scores compared to placebo, highlighting its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Testing

In vitro studies were conducted using various cancer cell lines treated with this compound. The results showed a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethyl vs. Chlorine

1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine Hydrochloride (CAS 1432681-86-1, )
  • Molecular Formula : C₁₂H₁₁Cl₂NS
  • Molar Mass : 274.21 g/mol
  • Key Differences :
    • The 4-chlorophenyl group is less electronegative and bulkier than CF₃, reducing electron-withdrawing effects.
    • Chlorine’s lower lipophilicity may decrease blood-brain barrier penetration compared to CF₃-containing analogs.
    • Metabolic stability is likely lower due to reduced resistance to oxidative enzymes.
Target Compound (CF₃-substituted)
  • Higher lipophilicity (logP ~2.8 estimated) enhances membrane permeability but may reduce aqueous solubility.
  • The CF₃ group improves metabolic stability by resisting cytochrome P450-mediated oxidation .

Substituent Position: Phenyl-Thiophene vs. Thiophene-CF₃

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine Hydrochloride (CAS 1432679-31-6, )
  • Molecular Formula : C₇H₉ClF₃NS
  • Molar Mass : 231.66 g/mol
  • Key Differences: The CF₃ group is directly attached to the thiophene ring (position 5) rather than a phenyl substituent. Smaller molecular weight (231.66 vs. Electronic effects are localized to the thiophene, altering receptor-binding affinity compared to phenyl-extended analogs.

Heterocycle and Backbone Modifications

(1S)-2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethan-1-amine Hydrochloride (Enamine Ltd, )
  • Structure : Chiral ethylamine with methoxy and 4-CF₃-phenyl groups.
  • Chirality introduces enantiomer-specific pharmacological effects, unlike the non-chiral target compound.
{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride ()
  • Structure : Isoxazole core with 4-fluorophenyl and methylamine groups.
  • Key Differences :
    • Isoxazole’s lower aromaticity reduces π-π stacking compared to thiophene.
    • Fluorine’s electronegativity is weaker than CF₃, leading to distinct electronic interactions.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent/Backbone Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-CF₃-phenyl-thiophene C₁₃H₁₁ClF₃NS ~293.5 High lipophilicity, metabolic stability
1-[5-(4-Cl-phenyl)thiophen-2-yl]ethylamine HCl 4-Cl-phenyl-thiophene C₁₂H₁₁Cl₂NS 274.21 Lower stability, reduced lipophilicity
2-[5-CF₃-thiophen-2-yl]ethylamine HCl Thiophene-CF₃ C₇H₉ClF₃NS 231.66 Compact structure, higher solubility
(1S)-2-Methoxy-1-[4-CF₃-phenyl]ethylamine HCl Chiral methoxy-CF₃-phenyl C₁₀H₁₁ClF₃NO 261.65 Chirality-dependent activity

Research Findings and Implications

  • Bioactivity : CF₃-substituted compounds often show enhanced binding to serotonin/dopamine receptors due to increased lipophilicity and electronic effects .
  • Metabolism : The CF₃ group in the target compound reduces oxidative metabolism by ~40% compared to chlorine analogs in hepatic microsome assays .
  • Solubility : Direct CF₃ substitution on thiophene () improves aqueous solubility (25 mg/mL vs. 8 mg/mL for the target compound) but limits membrane permeability .

Preparation Methods

Synthesis of 5-[4-(Trifluoromethyl)phenyl]thiophene Intermediate

  • The key intermediate, 5-[4-(trifluoromethyl)phenyl]thiophene, can be synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
  • The starting materials typically include a 5-bromo- or 5-iodo-thiophene derivative and a 4-(trifluoromethyl)phenyl boronic acid or stannane.
  • Reaction conditions involve palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF under inert atmosphere and elevated temperatures.

Introduction of Ethanamine Side Chain at Thiophene 2-Position

  • The 2-position of the thiophene ring is functionalized to introduce the ethanamine group.
  • A common approach involves lithiation or directed metalation at the 2-position followed by reaction with an electrophilic reagent such as ethylene oxide or a protected ethanamine derivative.
  • Alternatively, halogenation at the 2-position followed by nucleophilic substitution with an amine source can be employed.

Formation of the Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
  • This step improves the compound's stability, crystallinity, and ease of purification.

Representative Preparation Example

While specific literature detailing the exact synthesis of this compound is limited, analogous procedures for similar trifluoromethylphenylthiophene ethanamine derivatives are documented.

Step Reagents and Conditions Outcome Yield (%) Notes
1. Cross-coupling 5-bromothiophene + 4-(trifluoromethyl)phenylboronic acid, Pd(PPh3)4, K2CO3, toluene, reflux 5-[4-(Trifluoromethyl)phenyl]thiophene 70-85 Purification by column chromatography
2. Lithiation and amination n-BuLi, THF, -78°C; then ethylene oxide or protected ethanamine 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine 60-75 Requires inert atmosphere
3. Salt formation HCl in ethanol Hydrochloride salt >90 Crystallization for purity

Analytical and Purification Considerations

  • The intermediate and final products are typically purified by column chromatography or recrystallization.
  • Characterization is performed using melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis.
  • The hydrochloride salt form exhibits improved melting point and stability, facilitating handling and storage.

Research Findings and Optimization Notes

  • The presence of the trifluoromethyl group significantly influences the electronic properties of the thiophene ring, affecting reactivity during cross-coupling and substitution steps.
  • Optimization of catalyst loading, base strength, and solvent choice is crucial to maximize coupling efficiency and minimize side reactions.
  • Protection of the amine group during lithiation or halogenation steps may be necessary to prevent undesired reactions.
  • Salt formation with hydrochloric acid is a straightforward process but requires careful control of stoichiometry to avoid excess acid or incomplete salt formation.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield Range Comments
Thiophene core synthesis Pd-catalyzed cross-coupling 5-bromothiophene, 4-(trifluoromethyl)phenylboronic acid, Pd catalyst, base Reflux in toluene or DMF, inert atmosphere 70-85% Critical for introducing trifluoromethylphenyl group
Ethanamine introduction Lithiation followed by electrophilic amination or halogenation followed by nucleophilic substitution n-BuLi, ethylene oxide or amine source; or halogenation reagents Low temperature lithiation or nucleophilic substitution 60-75% Sensitive to moisture and air
Hydrochloride salt formation Acid-base reaction HCl in ethanol or ether Room temperature >90% Enhances stability and crystallinity

Q & A

Q. What are the optimal synthetic routes for 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride, and how can reaction conditions be standardized?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with the formation of the thiophene core. For example, describes a thiadiazole synthesis using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours). Adapting this, the trifluoromethylphenyl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution. Key steps include:
  • Reagents : POCl₃ for cyclization (), Pd catalysts for cross-coupling.
  • Purification : Precipitation at pH 8–9 using ammonia, followed by recrystallization (DMSO/water mixtures) ().
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of trifluoromethylphenyl precursors to minimize side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm thiophene ring substitution patterns and amine proton environments.
  • IR : Identify amine (-NH₂) and C-F stretches (1100–1200 cm⁻¹) ().
  • HPLC-MS : Quantify purity and confirm molecular weight (e.g., ESI-MS for [M+H]⁺).
  • Melting Point : Compare with literature values (e.g., analogs in show mp ranges like 131–133°C) ().

Q. How should solubility and stability be assessed for experimental reproducibility?

  • Methodological Answer :
  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 4–9). Use UV-Vis spectroscopy to detect aggregation.
  • Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and varying humidity. Monitor via HPLC for decomposition peaks ().

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Gloves, lab coats, and goggles ().
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during amine hydrochloridation).
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?

  • Methodological Answer :
  • DFT Calculations : Model electron-withdrawing effects of the -CF₃ group on thiophene ring electrophilicity.
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes in ) using software like AutoDock ().

Q. What mechanistic insights explain substitution reactions at the thiophene 2-position?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow NMR to track intermediates in reactions (e.g., halogenation or amination).
  • Isotopic Labeling : Introduce ¹³C at the thiophene 5-position to trace regioselectivity ().

Q. How does the trifluoromethyl group influence biological activity in receptor-binding assays?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs without -CF₃ and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets) ().
  • Fluorescence Polarization : Measure binding to fluorescently labeled receptors ().

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Determine crystal structure to confirm stereochemistry (as in for similar thiophene derivatives) ().
  • 2D NMR (COSY, NOESY) : Assign coupling in complex regiochemistry ().

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize mechanistic and predictive approaches, while basic questions focus on reproducibility and safety.
  • Environmental impact studies (e.g., degradation pathways) can leverage experimental designs from ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride
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1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride

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